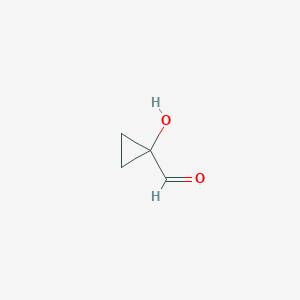

1-Hydroxycyclopropane-1-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxycyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-3-4(6)1-2-4/h3,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDSSYSZXFKUEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Hydroxycyclopropane 1 Carbaldehyde Systems

Intramolecular Reactivity and Equilibrium States

1-Hydroxycyclopropane-1-carbaldehyde can be considered a functionalized cyclopropanone (B1606653) hemiacetal. The inherent strain of the cyclopropane (B1198618) ring, coupled with the electronic influence of the carbonyl group, plays a crucial role in its stability and equilibrium behavior. In aqueous media, it is expected to exist in equilibrium with its hydrate (B1144303) form, 1,1-dihydroxycyclopropane-1-carbaldehyde, and potentially a ring-opened species.

The formation of gem-diol hydrates is a well-documented phenomenon for carbonyl compounds, and this equilibrium is often shifted towards the hydrate in the case of cyclopropanones. nih.govstackexchange.com This is attributed to the release of angle strain as the carbonyl carbon rehybridizes from sp² (ideal angle 120°) to sp³ (ideal angle 109.5°), which better accommodates the constrained 60° bond angles of the cyclopropane ring. stackexchange.com

Furthermore, as a hemiacetal, this compound can undergo intramolecular cyclization. The hydroxyl group can be in equilibrium with the aldehyde, potentially leading to the formation of a cyclic lactol. This intramolecular process is analogous to the cyclization of hydroxy aldehydes to form cyclic hemiacetals, a fundamental concept in carbohydrate chemistry. youtube.com The stability of such cyclic forms is dependent on ring size, with five- and six-membered rings being generally favored.

The equilibrium between the open-chain and cyclic forms, as well as the hydrated species, is a dynamic process influenced by solvent, temperature, and pH. While specific thermodynamic data for this compound is not extensively documented, the principles governing cyclopropanone hydrates and hydroxy aldehydes suggest a complex interplay of these forms in solution. nih.govwikipedia.org

Nucleophilic Addition Reactions at the Carbaldehyde Moiety

The carbaldehyde group in this compound is an electrophilic center susceptible to nucleophilic attack. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This reactivity is common to all aldehydes and can be catalyzed by either acid or base. nih.govwikipedia.org

Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, allowing for the addition of weaker nucleophiles. wikipedia.org

The presence of the adjacent hydroxyl group can influence the reaction in several ways. It may participate in the reaction through intramolecular hydrogen bonding, potentially affecting the stereochemical outcome. Alternatively, it could act as an internal nucleophile under certain conditions. The cyclopropyl (B3062369) group itself, with its unique electronic properties, also modulates the reactivity of the aldehyde.

A variety of nucleophiles can be expected to react with this compound, leading to a range of functionalized cyclopropane derivatives.

Table 1: Plausible Nucleophilic Addition Reactions of this compound

| Nucleophile (Reagent) | Product Structure | Product Class |

| HCN / KCN | Cyanohydrin | |

| R-MgBr (Grignard Reagent) | Secondary Alcohol | |

| R-Li (Organolithium) | Secondary Alcohol | |

| NaBH₄ | 1,1-Diol | |

| R-NH₂ (Primary Amine) | Imine | |

| R₂NH (Secondary Amine) | Enamine |

This table represents expected products based on general aldehyde reactivity.

Ring-Opening Reactions and Cascade Processes

The high ring strain of the cyclopropane moiety in this compound makes it prone to ring-opening reactions, which can be initiated under acidic, basic, or other catalytic conditions. These reactions often serve as the entry point for complex cascade processes.

In the presence of acid, the hydroxyl group can be protonated to form a good leaving group (water). Subsequent departure of water would generate a carbocation adjacent to the cyclopropane ring. This carbocation can be stabilized by the ring, leading to a cyclopropylcarbinyl cation, which is known to undergo rapid rearrangement and ring-opening to form a homoallylic cation. The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropane ring and the stability of the resulting carbocation. The presence of the aldehyde group would exert an electronic effect on this process, likely directing the cleavage to form a more stable cationic intermediate.

Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This species can then induce ring-opening through a C-C bond cleavage, driven by the release of ring strain. The resulting intermediate would be a carbanion, the stability of which is influenced by the electron-withdrawing aldehyde group. This carbanion can then be quenched by a proton source or participate in subsequent rearrangements or cyclizations. Mechanistic studies on related systems, such as glycal-derived gem-dibromocyclopropanes, have shown that base-induced elimination can lead to a cyclopropene (B1174273) intermediate, which then undergoes cleavage to a zwitterionic or carbene species, ultimately leading to ring-opened products. organic-chemistry.org

The Prins reaction, the acid-catalyzed addition of an aldehyde to an alkene or alkyne, can be effectively applied to cyclopropane carbaldehydes, leading to complex heterocyclic structures through a cascade process. nih.govacs.org In the case of this compound or a related cyclopropane carbaldehyde, the reaction is initiated by the formation of an oxocarbenium ion from the aldehyde. nih.gov This is followed by an intramolecular attack from a tethered π-nucleophile (an alkene or alkyne). This cyclization is often accompanied by the opening of the strained cyclopropane ring, which acts as a latent homoenolate equivalent. nih.govthieme-connect.com

This strategy provides a powerful method for the synthesis of medium-sized oxygen-containing rings. For instance, the TiX₄-mediated Prins-type cyclization of cyclopropane carbaldehydes with 3-buten-1-ol (B139374) has been shown to produce nine-membered hexahydrooxonines. thieme-connect.com When an alkyne is used as the π-donor, a subsequent transannular Prins-type reaction can occur, leading to bicyclic products. nih.govthieme-connect.com

Table 2: Examples of Prins Cyclization with Cyclopropane Carbaldehydes

| Cyclopropane Carbaldehyde Derivative | π-Nucleophile | Lewis Acid | Product Type |

| Aryl-substituted cyclopropane carbaldehyde | 3-Buten-1-ol | TiCl₄ | (E)-Hexahydrooxonine |

| Aryl-substituted cyclopropane carbaldehyde | 3-Butyn-1-ol | TiCl₄ | Dihalo-octahydrocyclopenta[b]pyran |

| 2-(Arylmethylene)cyclopropylcarbinols | Aldehydes | Brønsted Acid | Functionalized Tetrahydropyrans |

Data adapted from studies on related cyclopropane carbaldehyde systems. nih.govthieme-connect.com

Domino Ring Opening Cyclization (DROC) reactions are powerful synthetic tools that allow for the construction of complex molecular architectures in a single step from relatively simple starting materials. While specific DROC reactions of this compound are not extensively reported, its bifunctional nature makes it an ideal candidate for such transformations.

A plausible DROC pathway could be initiated by a nucleophilic addition to the aldehyde, which would generate a tetrahedral intermediate. This intermediate could then trigger the opening of the cyclopropane ring, driven by the release of strain and the formation of a new reactive species (e.g., a carbanion or enolate). If the initial nucleophile contains a tethered electrophilic or nucleophilic group, a subsequent intramolecular cyclization could occur, leading to a new ring system. The principles of DROC have been well-established for other strained rings, such as donor-acceptor cyclopropanes, epoxides, and aziridines, where an initial ring-opening event is followed by one or more cyclization steps. youtube.com

Cycloaddition Reactions (e.g., Organocatalytic [3+3] Cycloadditions)

The carbonyl group in this compound activates the adjacent cyclopropane ring, making it a "donor-acceptor" (D-A) cyclopropane. D-A cyclopropanes are valuable three-carbon synthons for various cycloaddition reactions, typically activated by Lewis acids. researchgate.net These reactions proceed through the formal cleavage of one of the cyclopropane's C-C bonds, generating a 1,3-zwitterionic intermediate that can be trapped by a suitable 2π-component in a [3+2] cycloaddition. researchgate.net

While Lewis acid-catalyzed [3+2] cycloadditions are common for D-A cyclopropanes, organocatalytic [3+3] cycloadditions represent a more advanced and atom-economical approach to constructing six-membered rings. In principle, this compound could participate as a three-carbon component in such reactions. The reaction would likely be initiated by the formation of an enamine or enolate from the aldehyde functionality, which would then act as the nucleophilic trigger for ring opening. The resulting vinylogous zwitterion could then react with a suitable three-atom partner.

Although specific examples of organocatalytic [3+3] cycloadditions involving this compound are not extensively documented, the reactivity of similar systems provides a basis for postulation. For instance, related cyclopropane carbaldehydes have been shown to undergo in-situ ring-expansion followed by cycloaddition reactions. researchgate.net This highlights the potential of the aldehyde group to mediate the ring-opening process essential for cycloaddition.

Table 1: Plausible Organocatalytic [3+3] Cycloaddition of a this compound Derivative

| Reactant 1 (Cyclopropane) | Reactant 2 (3-Atom Component) | Catalyst | Proposed Product |

| This compound | 1,3-Dipole (e.g., Azomethine ylide) | Chiral Secondary Amine | Substituted Tetrahydropyran |

| Protected this compound | α,β-Unsaturated Acyl Imidazole | Chiral N-Heterocyclic Carbene | Dihydropyranone Derivative |

Strain-Release Driven Rearrangements

The significant strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) is a powerful driving force for rearrangements that lead to more stable, less strained structures. nih.gov This principle is central to the reactivity of this compound and its derivatives.

The Claisen rearrangement is a powerful carbon-carbon bond-forming pericyclic reaction, specifically a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. wikipedia.org The classic Claisen rearrangement involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org The formation of a stable carbonyl group in the product often makes this reaction irreversible. wikipedia.org

For this compound to undergo a Claisen rearrangement, it must first be converted into a suitable precursor, namely an allyl vinyl ether. This could be achieved by forming the enol ether of the aldehyde with an allylic alcohol. The resulting intermediate, an allyl (1-hydroxycyclopropyl)vinyl ether, would be primed for rearrangement.

Upon heating, this substrate would be expected to undergo a beilstein-journals.orgbeilstein-journals.org-sigmatropic shift. The reaction proceeds through a concerted, chair-like transition state. organic-chemistry.org The driving force would be twofold: the formation of a strong carbon-oxygen double bond and, crucially, the release of the cyclopropane ring strain upon concomitant ring opening. This would lead to the formation of a highly functionalized, unsaturated aldehyde.

Interestingly, a related process, the thermally induced retro-Claisen rearrangement of formyl-ethynyl-cyclopropanes, has been reported. rsc.org This reaction proceeds through a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement to yield alkylidene-dihydro-oxepins, demonstrating the facility of such rearrangements in strained cyclopropane systems containing a formyl group. rsc.org This lends strong support to the feasibility of the forward Claisen rearrangement for appropriately designed precursors derived from this compound.

Beyond the Claisen rearrangement, the strained cyclopropane ring in this compound makes it a candidate for other pericyclic and sigmatropic reactions. Sigmatropic rearrangements are intramolecular reactions where a sigma bond migrates across a π-electron system. libretexts.orglibretexts.org

One possibility is a vinylcyclopropane (B126155) rearrangement . This thermally induced rearrangement typically converts a vinylcyclopropane into a cyclopentene. While the parent compound lacks the requisite vinyl group, a derivative formed by, for example, a Wittig reaction on the aldehyde, would create a 1-vinyl-1-hydroxycyclopropane system. Such a system, upon heating, could rearrange to a substituted cyclopentenone, driven by the release of ring strain.

Another relevant class of reactions is the Cope rearrangement , a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of a 1,5-diene. libretexts.orgmasterorganicchemistry.com Similar to the Claisen rearrangement, a suitable precursor would be required. If the aldehyde were converted into a 1,5-diene system that incorporates the cyclopropane ring (e.g., a 1-allyl-1-vinyl-cyclopropane derivative), it could undergo a Cope rearrangement. The relief of ring strain would be a significant thermodynamic driving force, favoring the rearranged, open-chain product. libretexts.org

Finally, walk rearrangements , which involve the migration of a divalent group within a bicyclic system, are a known reaction pathway for molecules containing three-membered rings. wikipedia.org While not directly applicable to the monomeric title compound, this illustrates the diverse modes of rearrangement that strained three-membered rings can undergo.

Table 2: Summary of Potential Rearrangements

| Rearrangement Type | Required Precursor/Derivative | Driving Force(s) | Potential Product Class |

| Claisen Rearrangement | Allyl (1-hydroxycyclopropyl)vinyl ether | Ring Strain Release, C=O Formation | Unsaturated Aldehyde |

| Vinylcyclopropane Rearrangement | 1-Vinyl-1-hydroxycyclopropane | Ring Strain Release | Substituted Cyclopentenone |

| Cope Rearrangement | 1-Allyl-1-vinyl-cyclopropane derivative | Ring Strain Release | Rearranged Diene |

Stereochemical Aspects in 1 Hydroxycyclopropane 1 Carbaldehyde Chemistry

Diastereoselectivity in Cyclopropanation Reactions

The formation of the 1-hydroxycyclopropane-1-carbaldehyde structure often proceeds through the cyclopropanation of an alkene precursor. The diastereoselectivity of this reaction, which determines the relative configuration of the newly formed stereocenters, can be influenced by directing groups already present in the molecule or by the inherent stereochemistry of the substrate.

The hydroxyl group is a powerful directing group in cyclopropanation reactions, particularly in the Simmons-Smith reaction and its variants. nih.govresearchgate.netstackexchange.com This directing effect arises from the ability of the hydroxyl group to chelate to the zinc-based reagent, delivering the methylene (B1212753) group to the double bond from the same face as the hydroxyl group. stackexchange.comwpmucdn.comechemi.com This results in the syn-diastereomer as the major product.

In the context of synthesizing this compound precursors, the cyclopropanation of an α-hydroxy-α,β-unsaturated aldehyde (an α-hydroxy enal) would be expected to proceed with high syn-diastereoselectivity. The coordination between the hydroxyl group and the cyclopropanating agent forces the reagent to approach from the side of the hydroxyl group, leading to a cyclopropane (B1198618) ring on the same face.

Studies on related systems, such as the Simmons-Smith cyclopropanation of allylic alcohols, have consistently demonstrated this syn-directing effect. scilit.comacs.orgnih.gov For instance, the cyclopropanation of 3-(N,N-dibenzylamino)cyclohexene, an allylic amine, with Simmons-Smith reagents yields the syn-cyclopropane as a single diastereomer. rsc.org This strong directing effect of a heteroatom substituent is a well-established principle in stereoselective synthesis.

A summary of the directing effect of hydroxyl groups in Simmons-Smith reactions of cyclic allylic alcohols is presented below:

| Substrate | Reagent | Diastereoselectivity (syn:anti) | Reference |

| Cyclohexenol | Et₂Zn, CH₂I₂ | High (predominantly syn) | researchgate.net |

| Cyclooctenol | Et₂Zn, CH₂I₂ | Excellent (predominantly syn) | researchgate.net |

Table 1: Diastereoselectivity in Hydroxyl-Directed Simmons-Smith Cyclopropanation.

In the absence of a strong directing group, the inherent stereochemistry of the substrate can control the diastereoselectivity of the cyclopropanation reaction. This is often observed when bulky substituents on the substrate sterically hinder one face of the double bond, forcing the cyclopropanating reagent to approach from the less hindered face.

For the synthesis of derivatives of this compound, if the starting material already contains stereocenters, these can influence the stereochemical outcome of the cyclopropanation. For example, in the conjugate addition of a phosphorus ylide to a chiral diketopiperazine to form a spirocyclopropane, a high level of diastereofacial selectivity (>98% d.e.) was achieved due to the shielding of one face of the molecule by a substituent on the chiral auxiliary. nih.gov

While direct examples for this compound are not prevalent in the literature, the principles of substrate-controlled diastereoselection are broadly applicable. The stereochemical outcome will depend on the interplay of steric and electronic factors within the specific substrate.

Enantioselective Catalysis in Formation and Transformation

The synthesis of enantiomerically enriched this compound can be achieved through enantioselective catalysis. This involves the use of a chiral catalyst to control the stereochemistry of the cyclopropanation reaction or subsequent transformations.

Rhodium (II) complexes with chiral ligands are effective catalysts for the asymmetric cyclopropanation of olefins with diazo compounds. nih.govscilit.comnih.gov For instance, the use of Rh₂(S-BTPCP)₄ as a catalyst in the reaction of α-substituted allyl sulfones with diazoacetates has yielded cyclopropanes with high diastereo- and enantioselectivities. nih.gov Similarly, chiral Ru(II)-Amm-Pheox complexes have been used for the highly stereoselective cyclopropanation of diazo Weinreb amides. nih.gov These methods could potentially be adapted for the enantioselective synthesis of this compound derivatives.

Biocatalysis offers another powerful approach. Engineered enzymes, such as variants of myoglobin (B1173299) and dehaloperoxidase, have been shown to catalyze asymmetric cyclopropanation reactions with high efficiency and stereoselectivity. wpmucdn.comrochester.edu For example, an engineered dehaloperoxidase was used for the diastereo- and enantioselective synthesis of cyclopropanol (B106826) esters from vinyl esters and ethyl diazoacetate, achieving up to 99.5:0.5 diastereomeric and enantiomeric ratios. wpmucdn.com

A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes involves a three-step sequence of aldol (B89426) condensation, cyclopropanation, and retro-aldol reaction, utilizing a chiral auxiliary to direct the stereochemistry. rsc.org

The following table summarizes selected examples of enantioselective cyclopropanation reactions that could be relevant for the synthesis of chiral this compound derivatives:

| Catalyst/Method | Substrates | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

| Rh₂(S-BTPCP)₄ | α-substituted allyl sulfones + diazoacetates | 68:32 to 20:1 | 40-99% | nih.gov |

| Ru(II)-Amm-Pheox | Diazo Weinreb amides + olefins | up to 99:1 | up to 96% | nih.gov |

| Engineered Dehaloperoxidase | Vinyl esters + ethyl diazoacetate | up to 99.5:0.5 | up to 99.5:0.5 | wpmucdn.com |

| Chiral Secondary Amine | Enals + benzyl (B1604629) chlorides | Moderate to Excellent | Moderate to Excellent | nih.gov |

Table 2: Enantioselective Catalysis in Cyclopropanation Reactions.

Kinetic Resolution of Racemic this compound Derivatives

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer.

While direct kinetic resolution of this compound is not extensively documented, methods for the kinetic resolution of related chiral cyclopropane derivatives have been developed. For example, the kinetic resolution of racemic 1-(aryloxazol-2-yl)carbinols has been achieved through asymmetric esterification using a chiral benzotetramisole catalyst, yielding products with high enantiomeric excess. semanticscholar.org Enzymatic kinetic resolution is also a powerful tool. Lipases are commonly used for the enantioselective acylation of racemic alcohols, including cyclopropyl (B3062369) carbinols. nih.gov

The Sharpless asymmetric epoxidation is a well-known method for the kinetic resolution of racemic allylic alcohols, which could be precursors to this compound. wikipedia.org This method, however, can have long reaction times.

A study on the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol using Candida rugosa lipase (B570770) demonstrated the potential of enzymatic methods to achieve high enantiomeric purity of related structures. nih.gov

| Method | Substrate Type | Chiral Reagent/Catalyst | Outcome | Reference |

| Asymmetric Esterification | Racemic 1-(aryloxazol-2-yl)carbinols | (R)-Benzotetramisole | High ee of ester and recovered alcohol | semanticscholar.org |

| Enzymatic Acylation | Racemic alcohols | Lipase | Enantioenriched acylated product and unreacted alcohol | nih.gov |

| Sharpless Epoxidation | Racemic allylic alcohols | Chiral tartrate-titanium complex | Enantioenriched epoxide and unreacted alcohol | wikipedia.org |

Table 3: Methods for Kinetic Resolution of Racemic Alcohols.

Configurational Stability of the Chiral Center

The configurational stability of the chiral center in this compound is essential for its use as a chiral building block. The primary concern for configurational lability would be the potential for epimerization via enolization of the aldehyde. The acidity of the α-proton (the proton on the C1 carbon) is a key factor.

The cyclopropyl group itself is known to stabilize an adjacent positive charge, which is a factor in the stability of cyclopropylmethyl cations. mdpi.com However, the effect on the acidity of the α-proton in an aldehyde is less straightforward. Computational studies on chiral lithiated cyclopropylnitriles have investigated their configurational stability, suggesting that the presence of a directing group can favor C-lithiation over N-lithiation and potentially lead to configurationally stable organolithium reagents. semanticscholar.org

The conformational preferences of α-hydroxy ketones have been studied, revealing the interplay of intramolecular and intermolecular interactions in the solid state. rsc.org While not directly addressing the configurational stability of the chiral center, these studies highlight the complex conformational landscape of such molecules. In general, α-hydroxy aldehydes are susceptible to racemization under basic conditions due to enolate formation. The specific stability of this compound would depend on the reaction conditions and the presence of other functional groups.

Computational Chemistry and Theoretical Studies of 1 Hydroxycyclopropane 1 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule like 1-Hydroxycyclopropane-1-carbaldehyde. The defining feature of this compound is the three-membered cyclopropane (B1198618) ring, which is known to possess significant ring strain, estimated to be around 27.5 kcal/mol. This strain arises from the deviation of the C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°), leading to bent, or "banana," bonds.

The presence of both a hydroxyl (-OH) and a carbaldehyde (-CHO) group on the same carbon atom (C1) introduces a complex electronic environment. The hydroxyl group acts as a π-donor through its lone pairs and an inductive electron-withdrawing group due to oxygen's electronegativity. Conversely, the aldehyde group is a strong electron-withdrawing group through both resonance and induction.

Computational models, such as those based on Density Functional Theory (DFT), would predict that these substituent effects modulate the electronic structure and stability of the cyclopropane ring. The electron-withdrawing nature of the aldehyde group can polarize the C1-C2 and C1-C3 bonds, potentially weakening them and influencing the molecule's susceptibility to ring-opening reactions. The hydroxyl group can engage in intramolecular hydrogen bonding with the aldehyde oxygen, which would significantly impact the molecule's conformational preferences and stability.

Table 1: Estimated Electronic Properties of this compound based on Analogous Systems

| Property | Predicted Characteristic | Rationale |

| Ring Strain Energy | ~27-28 kcal/mol | Characteristic of the cyclopropane ring. |

| C1-C(aldehyde) Bond | Shortened and polarized | Due to the electron-withdrawing aldehyde group. |

| C1-O(hydroxyl) Bond | Polarized | Due to the electronegativity of the oxygen atom. |

| Intramolecular H-Bonding | Likely present between -OH and C=O | Stabilizes specific conformations. |

| Dipole Moment | Significant | Due to the presence of polar C=O and O-H bonds. |

Elucidation of Reaction Mechanisms using Density Functional Theory (DFT) and Ab Initio Methods

DFT and ab initio methods are powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the elucidation of mechanistic pathways. For this compound, several reaction types are of key interest.

Transition State Characterization for Ring Contractions

While ring contraction is less common for cyclopropanes, the unique substitution pattern of this compound could theoretically lead to rearrangements under specific conditions, such as thermal or photochemical activation. Computational studies would be essential to identify the high-energy transition states associated with such processes. These calculations would likely reveal a concerted mechanism involving bond migration, and the activation energy would be expected to be substantial due to the stability of the cyclopropane ring, even with its inherent strain.

Mechanistic Pathways of Nucleophilic Additions and Rearrangements

The electrophilic carbon of the aldehyde group is a prime target for nucleophilic attack. Computational studies on similar cyclopropyl (B3062369) ketones have shown that nucleophilic addition to the carbonyl group is a common reaction pathway. For this compound, DFT calculations would model the trajectory of the incoming nucleophile and the subsequent formation of a tetrahedral intermediate.

Furthermore, the presence of the cyclopropane ring opens up the possibility of subsequent rearrangements. Following nucleophilic addition, the resulting alkoxide could trigger a ring-opening reaction, driven by the release of ring strain. Theoretical calculations would be crucial to determine the energetic favorability of this pathway compared to a simple protonation of the alkoxide to form the corresponding alcohol.

Rearrangements such as the vinylcyclopropane-cyclopentene rearrangement could also be computationally explored, although the specific functionalization in this compound would heavily influence the feasibility and mechanism of such transformations.

Analysis of Solvent Effects on Reaction Energetics

The solvent environment can have a profound impact on reaction rates and mechanisms. Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are vital for obtaining a realistic picture of the reaction energetics.

For reactions involving this compound, polar solvents would be expected to stabilize charged intermediates and transition states, such as those involved in nucleophilic addition. DFT calculations including a solvent model would provide more accurate activation energies and reaction profiles. For instance, the energy barrier for a nucleophilic attack on the aldehyde would likely be lower in a polar solvent compared to the gas phase.

Conformational Analysis and Molecular Dynamics Simulations

The relative orientation of the hydroxyl and aldehyde groups in this compound is a key aspect of its structure and reactivity. Conformational analysis, using computational methods, can identify the most stable conformers and the energy barriers between them.

Studies on the related cyclopropane carboxaldehyde have shown that the molecule exists as a mixture of cis and trans conformers, referring to the orientation of the aldehyde hydrogen relative to the cyclopropane ring. For this compound, the situation is more complex due to the additional rotational freedom of the hydroxyl group. The most stable conformer is likely to be one where an intramolecular hydrogen bond can form between the hydroxyl hydrogen and the carbonyl oxygen.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this molecule in solution. MD simulations would illustrate the flexibility of the molecule, the lifetime of intramolecular hydrogen bonds, and the interactions with solvent molecules over time.

Table 2: Plausible Low-Energy Conformers of this compound

| Conformer | Description | Key Feature | Predicted Relative Stability |

| 1 | Intramolecular H-bond, aldehyde H cis to ring | 5-membered ring-like structure | High |

| 2 | Intramolecular H-bond, aldehyde H trans to ring | 5-membered ring-like structure | High |

| 3 | No H-bond, extended conformation | Sterically less hindered | Lower |

Prediction of Reactivity and Stereoselectivity

Computational chemistry can be a predictive tool for understanding the reactivity and stereoselectivity of a molecule. The electronic properties calculated for this compound can be used to predict its behavior in various reactions.

The electron-deficient nature of the aldehyde carbon suggests that this molecule will be reactive towards nucleophiles. The stereoselectivity of such an attack would be influenced by the steric hindrance posed by the cyclopropane ring and the preferred conformations of the molecule. For example, a nucleophile might preferentially attack from the face opposite to the bulkier part of the molecule.

Computational modeling of the transition states for the addition of a chiral nucleophile or the reaction with a prochiral substrate could predict the diastereomeric or enantiomeric outcome of the reaction. This is particularly relevant for the synthesis of complex molecules where stereocontrol is crucial.

Rational Design of Novel Derivatives and Synthetic Routes

The rational design of novel derivatives of this compound and the development of efficient synthetic routes are guided by the principles of medicinal chemistry and modern synthetic methodologies. The cyclopropane ring is a valuable structural motif in drug design, known to enhance metabolic stability and introduce conformational rigidity. nih.govresearchgate.net

Rational Design of Novel Derivatives:

The design of new derivatives would likely focus on modifying the hydroxyl and aldehyde functionalities to create compounds with specific biological activities or material properties. For instance, the aldehyde group is a versatile handle for synthesizing a variety of other functional groups. thieme-connect.com

Bioisosteric Replacement: The design process might involve replacing the hydroxyl or aldehyde groups with other functional groups that have similar steric and electronic properties (bioisosteres) to modulate the molecule's activity and selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational docking studies could be used to predict the binding affinity of designed derivatives to specific biological targets, such as enzyme active sites. nih.govaip.org This would enable the rational design of compounds with potentially enhanced therapeutic effects.

Fragment-Based Drug Design: The this compound scaffold could serve as a starting point in fragment-based drug discovery, where it is combined with other molecular fragments to build potent and selective ligands. researchgate.net

A hypothetical design strategy could involve the synthesis of amide derivatives, which have shown a broad range of biological activities in other cyclopropane-containing compounds. nih.gov The general approach for such a design is outlined in the table below.

| Derivative Class | Design Rationale | Potential Applications |

| Amides | Introduction of hydrogen bond donors/acceptors to improve binding affinity and pharmacokinetic properties. | Antimicrobial, Antifungal nih.gov |

| Esters | Modification of lipophilicity and metabolic stability. | Prodrugs, Flavor & Fragrance |

| Oximes/Hydrazones | Alteration of electronic properties and potential for metal chelation. | Ligands for catalysis, Bioactive compounds |

Novel Synthetic Routes:

The synthesis of this compound and its derivatives would likely leverage modern methods for the construction of highly functionalized cyclopropanes.

Cyclopropanation Reactions: A key step would be the cyclopropanation of an appropriately substituted alkene. Photoredox catalysis has emerged as a powerful tool for the synthesis of functionalized cyclopropanes under mild conditions. bris.ac.uknih.gov Chemoenzymatic strategies, using engineered enzymes, can also provide highly stereoselective access to chiral cyclopropane building blocks. acs.org

Functional Group Interconversion: Once the cyclopropane core is established, the aldehyde and hydroxyl groups can be introduced or modified through various functional group interconversions. For instance, the oxidation of a corresponding primary alcohol could yield the aldehyde.

Diversity-Oriented Synthesis: To create a library of derivatives for screening, a diversity-oriented synthesis approach could be employed, starting from a common cyclopropane intermediate. thieme-connect.comresearchgate.net

Recent advances in synthetic methodology provide several potential routes to functionalized cyclopropanes that could be adapted for the synthesis of this compound derivatives. Some examples of relevant synthetic strategies are presented in the table below.

| Synthetic Strategy | Description | Key Features | Reference |

| Photoredox-Catalyzed Radical Addition-Polar Cyclization | A cascade reaction to form functionalized cyclopropanes from carboxylic acids and alkenes. | Mild reaction conditions, broad substrate scope. | bris.ac.uknih.gov |

| Corey-Chaykovsky Cyclopropanation | Reaction of an α,β-unsaturated aldehyde or ketone with a sulfur ylide to form a cyclopropane. | Well-established and reliable method. | nih.gov |

| Palladium-Catalyzed (3+2) Cycloaddition | Reaction of vinylcyclopropanes with various partners to form five-membered rings, which can be precursors to functionalized cyclopropanes. | Access to complex polycyclic systems. | nih.gov |

| Diastereodivergent Hydro-gem-Difluoroallylation | Copper-catalyzed reaction of cyclopropenes to produce fully substituted cyclopropanes with control over stereochemistry. | Ligand-controlled diastereoselectivity. | acs.org |

These computational and synthetic strategies provide a framework for the future investigation and potential application of this compound and its derivatives in various scientific fields.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-hydroxycyclopropane-1-carbaldehyde, both ¹H and ¹³C NMR, along with two-dimensional techniques, are critical for an unambiguous assignment of its structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde, hydroxyl, and cyclopropane (B1198618) ring protons. The protons on the cyclopropane ring are diastereotopic due to the presence of a stereocenter at the C1 position. This results in a complex splitting pattern, typically an AA'BB' or more complex system, for these four protons.

The chemical shifts of cyclopropane protons are notably upfield compared to other cycloalkanes, a phenomenon attributed to a characteristic ring current effect. nih.gov For substituted cyclopropanes, the exact chemical shifts are influenced by the electronic effects of the substituents. caltech.edu The electron-withdrawing nature of the aldehyde and hydroxyl groups is expected to shift the signals of the ring protons downfield relative to unsubstituted cyclopropane (which resonates at ~0.22 ppm). nih.gov The protons are anticipated to appear in the range of 1.0-2.0 ppm. The hydroxyl proton signal would likely be a broad singlet, with its chemical shift being dependent on concentration and solvent, while the aldehyde proton would appear as a sharp singlet significantly downfield, typically in the 9-10 ppm region.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CHO | 9.0 - 10.0 | s |

| OH | Variable (broad) | s |

| Ring Protons (CH₂) | 1.0 - 2.0 | m |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically appearing in the 190-205 ppm range. The quaternary carbon (C1), bonded to both the hydroxyl and aldehyde groups, would be found further upfield, likely in the 60-80 ppm range. The two methylene (B1212753) carbons of the cyclopropane ring will be observed at a higher field, characteristic of cyclopropyl (B3062369) carbons, generally between 10 and 30 ppm. organicchemistrydata.org Data from the related compound, 1-hydroxy-1-cyclopropanecarboxylic acid, can provide analogous values. nih.gov

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | 190 - 205 |

| C-OH (Quaternary) | 60 - 80 |

| Ring Carbons (CH₂) | 10 - 30 |

To definitively assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are essential. weebly.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between the diastereotopic protons on the cyclopropane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbons. It would be used to link the proton signals of the cyclopropane ring to their corresponding carbon signals. numberanalytics.comlibretexts.org

These 2D NMR methods, used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of this compound. youtube.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

In the IR spectrum of this compound, a strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. pressbooks.pub The carbonyl (C=O) stretching vibration of the aldehyde will produce a strong, sharp absorption band typically between 1700 and 1725 cm⁻¹. pressbooks.pub Additionally, the characteristic C-H stretching of the aldehyde group may appear as two weaker bands around 2700 and 2800 cm⁻¹. pressbooks.pub

Raman spectroscopy would complement the IR data. The C=O stretch is also Raman active. The symmetric vibrations of the cyclopropane ring are often more intense in the Raman spectrum than in the IR spectrum, providing a characteristic signature for the cyclic structure.

Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 | Broad, Strong |

| Aldehyde | C=O stretch | 1700 - 1725 | Strong, Sharp |

| Aldehyde | C-H stretch | ~2800 and ~2700 | Medium |

| Cyclopropane | Ring vibrations | Various | Variable |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight.

The fragmentation of aldehydes in mass spectrometry often involves characteristic pathways. jove.com One common fragmentation is the loss of a hydrogen atom, leading to an [M-1] peak. libretexts.orgwhitman.edu Another is the loss of the formyl group (CHO), resulting in an [M-29] peak. libretexts.org The presence of the cyclopropane ring and the hydroxyl group would lead to more complex fragmentation patterns, potentially involving ring-opening reactions. The McLafferty rearrangement, common for aldehydes with a γ-hydrogen, would not be expected for this compound due to the lack of the necessary hydrogen atom. youtube.com

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at C1, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity and absolute configuration of chiral molecules. nih.govresearchgate.net

Optical Rotatory Dispersion (ORD): This technique measures the change in optical rotation as a function of wavelength.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light. saschirality.org The resulting spectrum is highly sensitive to the stereochemistry of the molecule.

For a sample of this compound, obtaining an ECD or ORD spectrum and comparing it to a standard of known absolute configuration or to theoretically calculated spectra would allow for the determination of the enantiomeric excess (ee) and the absolute configuration (R or S) of the dominant enantiomer. saschirality.orgnih.gov These methods are crucial in contexts where stereochemistry influences biological activity or material properties. thieme-connect.de

X-ray Crystallography for Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms and the crystal packing of 1-hydroxycyclopropane-1-carboxylic acid have been elucidated by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the supramolecular architecture established through intermolecular forces.

A single-crystal X-ray study of 1-hydroxycyclopropane-1-carboxylic acid revealed a monoclinic crystal system. nih.gov The analysis, conducted at a temperature of 200 K, provided detailed atomic coordinates and displacement parameters. researchgate.net

Crystallographic Data

The fundamental parameters describing the unit cell of the crystal are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₄H₆O₃ |

| Formula Weight | 102.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.432(2) |

| b (Å) | 9.789(2) |

| c (Å) | 5.594(1) |

| α (°) | 90 |

| β (°) | 107.57(3) |

| γ (°) | 90 |

| Volume (ų) | 439.9(2) |

| Z | 4 |

| Temperature (K) | 200(2) |

| R-factor | 0.046 |

Data sourced from Betz, R. & Klüfers, P. (2007). Acta Cryst. E63, o3891.

Molecular Structure and Conformation

The molecular structure determined by X-ray crystallography confirms the presence of a cyclopropane ring with a hydroxyl and a carboxyl group attached to the same carbon atom. researchgate.net A significant conformational feature is that the plane of the carboxyl group is oriented perpendicularly to the plane of the cyclopropane ring. researchgate.net This rigid conformation is a key aspect of its three-dimensional structure.

The bond lengths within the cyclopropane ring are noteworthy. The C-C bond lengths are found to be shorter than the typical 1.54 Å for a standard C-C single bond, a characteristic feature of strained cyclopropane rings. researchgate.net

Selected Bond Lengths

| Bond | Length (Å) |

| C1-C2 | 1.489(2) |

| C1-C3 | 1.491(2) |

| C2-C3 | 1.505(2) |

| C1-C4 | 1.516(2) |

| C1-O1 | 1.423(1) |

| C4-O2 | 1.220(2) |

| C4-O3 | 1.312(2) |

Data sourced from Betz, R. & Klüfers, P. (2007). Acta Cryst. E63, o3891.

Intermolecular Interactions and Crystal Packing

These dimeric units are further connected into a larger network by hydrogen bonds involving the hydroxyl group and the carboxyl oxygen atoms. researchgate.net This extensive hydrogen-bonding network results in the formation of sheets within the crystal lattice. researchgate.net

Hydrogen Bond Geometry

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | **<(DHA) (°) ** |

| O1-H1···O2 | 0.82 | 2.21 | 2.978(2) | 156 |

| O3-H3···O2 | 0.82 | 1.83 | 2.651(2) | 177 |

D: Donor atom; A: Acceptor atom. Data sourced from Betz, R. & Klüfers, P. (2007). Acta Cryst. E63, o3891.

Strategic Applications in Advanced Organic Synthesis

Building Block for Natural Product Synthesis

The cyclopropane (B1198618) moiety is a recurring structural motif in a variety of natural products, and the ability to introduce this unit with stereochemical control is a significant challenge in synthetic chemistry. rsc.org Functionalized cyclopropanes like 1-hydroxycyclopropane-1-carbaldehyde serve as versatile building blocks, enabling the efficient construction of these intricate molecular architectures. rsc.orgnih.gov The Michael Initiated Ring Closure (MIRC) reaction is a powerful method for generating cyclopropane rings with high enantioselectivity, proving crucial in the synthesis of numerous biologically important natural products. rsc.org

The synthesis of terpenes and insect pheromones often requires the precise installation of stereocenters and specific carbon skeletons. Cyclopropane derivatives offer unique pathways to these structures. For instance, the sex pheromone of the grape mealybug (Pseudococcus maritimus) has been synthesized using cyclopropane intermediates. acs.org The synthesis of various insect pheromones, such as those for the cotton bollworm (Heliothis armigera), often involves multi-step sequences where key fragments are assembled, a role for which functionalized cyclopropanes are well-suited. nih.govresearchgate.net

The general strategy involves using the cyclopropyl (B3062369) unit as a latent or reactive element that can be unmasked or rearranged at a later stage to form the target terpene or pheromone backbone. The aldehyde functionality in this compound provides a convenient handle for chain extension via Wittig-type reactions or other carbonyl chemistry, essential for building the carbon chains characteristic of many pheromones. researchgate.net The biosynthesis of many lepidopteran sex pheromones begins with fatty acid synthesis and involves subsequent reduction and functional group modifications, including the formation of aldehydes. nih.gov Synthetic strategies often mimic these steps, where cyclopropyl carbaldehydes can act as key precursors. nih.gov

The creation of enantiomerically pure cyclopropanes is a cornerstone of modern asymmetric synthesis, as these chiral building blocks are precursors to a wide array of complex molecules. rsc.orgacs.org Asymmetric cyclopropanation reactions, often catalyzed by transition metals like rhodium or palladium, allow for the synthesis of arylated cyclopropanes with high diastereoselectivity and enantioselectivity. researchgate.net The Simmons-Smith cyclopropanation and its chiral variants are classic methods for generating enantiomerically enriched cyclopropanes. masterorganicchemistry.com

Donor-acceptor (D-A) cyclopropanes, a class to which derivatives of this compound belong, are particularly valuable. nih.gov They can undergo a variety of ring-opening and rearrangement reactions to afford larger, functionalized carbocycles. For example, the acid-catalyzed reaction of 2-hydroxycyclobutanones with thiols leads to cyclopropyl carbaldehydes, which are key intermediates for constructing strained carbocyclic systems. nih.gov These strained rings are not only interesting from a theoretical standpoint but are also found in numerous bioactive molecules. nih.gov The development of methods using chiral catalysts or auxiliaries in MIRC reactions has significantly advanced the ability to produce these enantiomerically enriched systems efficiently. rsc.org

Table 1: Selected Natural Products Synthesized Using Cyclopropane Building Blocks This table showcases examples of complex natural products whose syntheses have been facilitated by the incorporation of a cyclopropane core structure, often achieved through methods like Michael Initiated Ring Closure (MIRC).

| Natural Product Class | Specific Example | Synthetic Strategy Highlight | Reference |

|---|---|---|---|

| Taxane Diterpenes | Potent Taxol Analogues | Diastereoselective MIRC | rsc.org |

| Vitamin D Analogues | 24,25-Ethanovitamin D3 Lactones | Chiral Substrate-based MIRC | rsc.org |

| Fatty Acid Antibiotics | 17S,20S-Methanofusidic Acid | Chiral Substrate-based MIRC | rsc.org |

| Antifungal Agents | Majusculoic Acid | Chiral Nucleophile-based MIRC | rsc.org |

| Insect Pheromones | Dictyopterene A | Enantiomerically pure cyclopropylboronic ester | researchgate.net |

| Antifungal Agents | (+)-Hamavellone B | Optically enriched functionalized cyclopropane | researchgate.net |

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The cyclopropane ring is a valuable bioisostere for double bonds and other functionalities in drug design, capable of improving metabolic stability, potency, and reducing off-target effects. nih.gov Consequently, compounds like this compound are attractive starting materials for medicinal chemistry programs. nih.govgoogle.com Many compounds containing cyclopropane sub-structural units exhibit significant biological activity and are widely applied in the design of various drugs. google.com

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. mdpi.com The incorporation of a cyclopropane ring into a heterocyclic scaffold can impart unique conformational constraints and physicochemical properties. Donor-acceptor cyclopropanes are particularly useful as they can serve as synthetic equivalents of 1,3-dipoles, reacting with various partners to construct five-membered rings and other heterocyclic systems. nih.gov The aldehyde group on this compound can be readily converted into other functionalities, facilitating its incorporation into diverse heterocyclic frameworks, such as pyrazinones. acs.org

In the realm of peptidomimetics, the rigid cyclopropane scaffold is used to mimic peptide turns or to constrain the conformation of amino acid side chains. The synthesis of 1-hydroxycyclopropanecarboxylic acid, a direct oxidation product of this compound, is a key step toward intermediates used in the development of polypeptide-based drugs. google.com The inherent stability and defined stereochemistry of the cyclopropane ring make it an ideal element for creating structured, non-peptide molecules that can mimic the biological activity of natural peptides.

The development of enzyme inhibitors is a major focus of pharmaceutical research. nih.govmdpi.com The unique structure of cyclopropane derivatives has been frequently exploited in the design of potent inhibitors, particularly for enzymes that process phosphoenolpyruvate (B93156) (PEP). google.comnih.gov PEP is a high-energy metabolite central to numerous biochemical pathways, including glycolysis and the shikimate pathway, making the enzymes that utilize it attractive targets for drug development. nih.gov

1-Hydroxycyclopropane carboxylic acid phosphate (B84403), a derivative of the core structure, has been identified as a potent inhibitor of several PEP-metabolizing enzymes, including enolase, pyruvate (B1213749) kinase, and PEP carboxylase. nih.gov The cyclopropane ring serves as a stable, non-hydrolyzable mimic of the enol phosphate moiety of PEP. Syntheses of various PEP analogues often involve modifications to the phosphate and carboxylate groups to probe enzyme-inhibitor interactions. nih.gov Analogs where a vinyl proton is substituted are often the most potent inhibitors, and the cyclopropane structure provides a rigid framework for positioning these substituents correctly within the enzyme's active site. nih.gov

Table 2: Inhibition of PEP-Utilizing Enzymes by Cyclopropane-Based Analogs This table summarizes the inhibitory action of 1-hydroxycyclopropane carboxylic acid phosphate against key enzymes that metabolize phosphoenolpyruvate (PEP).

| Enzyme | Source | Inhibitory Action | Reference |

|---|---|---|---|

| Enolase | Rabbit Muscle, Yeast | Potent Inhibitor | nih.gov |

| Pyruvate Kinase | Rabbit Muscle | Potent Inhibitor | nih.gov |

| PEP Carboxylase | Maize | Potent Inhibitor | nih.gov |

Role in Agrochemical Development

The application of cyclopropane-containing compounds extends beyond medicine into the field of agrochemistry. rsc.org The structural features that make them valuable in pharmaceuticals—such as enhanced stability and specific steric profiles—are also beneficial for creating effective and selective agrochemicals. A patent describes that 1-hydroxycyclopropane-1-carboxylic acids are valuable intermediates for the production of plant protection agents, specifically herbicides. google.com The synthesis of these intermediates from readily available starting materials highlights their industrial applicability. google.com The introduction of the cyclopropane unit into a potential pesticide molecule can modulate its biological activity, soil persistence, and metabolic profile in target and non-target organisms, leading to the development of more efficient and environmentally benign agrochemical solutions.

Development of Novel Ring Systems via Ring Expansion and Annulation

The strained three-membered ring of this compound and its derivatives is a latent source of reactivity, making it a valuable precursor for the synthesis of more complex cyclic architectures. Strategic bond cleavage and reorganization can be harnessed to construct larger, functionalized ring systems, which are prevalent motifs in numerous biologically active molecules and advanced materials. The primary pathways for these transformations are ring expansion and annulation reactions, which leverage the inherent strain energy of the cyclopropane ring to drive the formation of new carbocyclic and heterocyclic frameworks.

A key transformation of 1-hydroxycyclopropyl carbonyl compounds is the acid-catalyzed ring expansion to afford four-membered rings, specifically cyclobutanone (B123998) derivatives. This process is mechanistically analogous to the well-known pinacol (B44631) rearrangement. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the hydroxyl group by an acid, followed by the elimination of water to generate a carbocation. The positive charge is stabilized by the adjacent oxygen of the carbonyl group. Subsequently, a 1,2-alkyl shift, involving the migration of one of the cyclopropane ring carbons to the carbocationic center, facilitates the expansion of the three-membered ring to a four-membered ring. This rearrangement relieves the significant ring strain of the cyclopropane, providing a strong thermodynamic driving force for the reaction. The resulting product is a protonated cyclobutanone, which upon deprotonation yields the final cyclobutanone product.

Detailed research by Hussain, Li, and coworkers has demonstrated the synthetic utility of this pinacol-type rearrangement for the stereoselective synthesis of 2,3-disubstituted cyclobutanones from trisubstituted α-hydroxycyclopropyl carbinols. organic-chemistry.org In their work, they synthesized a series of α-hydroxycyclopropyl carbinols and subjected them to acid-catalyzed rearrangement to produce the corresponding cyclobutanones with high yields and stereoselectivity. organic-chemistry.org

The following table summarizes the results of the acid-catalyzed rearrangement of various α-hydroxycyclopropyl carbinols to their corresponding cyclobutanones, as reported by Hussain et al. organic-chemistry.org

| Entry | Starting α-Hydroxycyclopropyl Carbinol | Acid Catalyst | Product Cyclobutanone | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | p-Toluenesulfonic acid | 94 | >17:1 | ||

| 2 | p-Toluenesulfonic acid | 99 | >17:1 | ||

| 3 | p-Toluenesulfonic acid | 80 | >17:1 | ||

| 4 | p-Toluenesulfonic acid | 82 | >17:1 |

While specific examples detailing the ring expansion of the parent this compound are not extensively documented in the cited literature, the reactivity of the more substituted analogs strongly suggests that it would undergo a similar transformation to yield cyclobutanone. The aldehyde functionality would likely influence the reaction conditions and potentially the stability of the resulting product.

Beyond simple ring expansion to cyclobutanones, the reactive nature of the cyclopropyl carbonyl motif can be exploited in annulation reactions to build more complex polycyclic systems. For instance, aryl cyclopropyl ketones can undergo photocatalytic [3+2] cycloadditions with alkenes to construct densely substituted cyclopentane (B165970) rings. nih.gov This process involves the single-electron reduction of the aryl cyclopropyl ketone to a distonic radical anion, which then adds to the alkene partner to form the five-membered ring. nih.gov Although this example does not start with a 1-hydroxycyclopropyl derivative, it highlights the versatility of the cyclopropyl ketone scaffold in cycloaddition strategies.

The following table presents a selection of substrates and products from the enantioselective photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones with various alkenes. nih.gov

| Entry | Aryl Cyclopropyl Ketone | Alkene Partner | Product Cyclopentane | Yield (%) | Enantiomeric Excess (%) |

| 1 | 85 | 92 | |||

| 2 | 78 | 90 | |||

| 3 | 75 | 88 |

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Protocols

The synthesis of complex molecules like cyclopropanes is increasingly scrutinized through the lens of green chemistry, which prioritizes the reduction of waste, use of safer reagents, and energy efficiency. researchgate.netthieme-connect.de Future research on 1-hydroxycyclopropane-1-carbaldehyde will likely focus on developing synthetic routes that align with these principles.

Current cyclopropanation methods often rely on metal catalysts and hazardous reagents. rsc.org Sustainable alternatives are actively being sought, including the use of mechanochemistry, electrochemistry, and photocatalysis as alternative energy inputs. thieme-connect.de For instance, the Simmons-Smith reaction, a classic method for cyclopropanation, has been adapted to a solvent-free mechanochemical process using ball-milling, which could be explored for the synthesis of precursors to this compound. ucl.ac.uk Similarly, electrochemical methods that leverage electricity to drive reactions offer a scalable and sustainable approach, as demonstrated in nickel-catalyzed cyclopropanations that operate under ambient conditions. uva.nlresearchgate.net

The choice of solvent is another critical factor. Research is trending towards the use of benign media such as water, ionic liquids, or even solvent-free conditions to minimize environmental impact. researchgate.net The development of protocols to synthesize or modify this compound in greener solvents like cyclopentyl methyl ether (CPME), a biomass-derived solvent, represents a promising research avenue. mdpi.com

| Green Strategy | Description | Potential Application for this compound |

| Alternative Energy | Utilizing energy sources like mechanical force (mechanochemistry), light (photocatalysis), or electricity (electrochemistry) to drive reactions, often under milder conditions. thieme-connect.de | Development of a photocatalytic or electrochemical synthesis of the cyclopropane (B1198618) ring, avoiding harsh reagents. |

| Green Solvents | Replacing traditional volatile organic compounds (VOCs) with water, ionic liquids, or biomass-derived solvents to reduce pollution and health hazards. researchgate.netmdpi.com | Synthesis or functionalization of the title compound in aqueous media or a bio-based solvent like CPME. researchgate.netmdpi.com |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste. rsc.org | Designing catalytic cycles for the formation of this compound that generate minimal byproducts. |

| Catalysis | Using catalysts (e.g., biocatalysts, earth-abundant metal catalysts) to enable efficient transformations with low waste generation. researchgate.netucl.ac.uk | Employing iron or copper catalysts for the cyclopropanation step, replacing less sustainable options. rsc.org |

Advancements in Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than a flask, is revolutionizing chemical synthesis, particularly in the pharmaceutical industry. youtube.com This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. uva.nlyoutube.com

For a compound like this compound, flow chemistry could enable safer handling of potentially unstable intermediates or reagents often used in cyclopropanation reactions. uva.nl An electrochemical flow setup, for example, has been reported for the efficient cyclopropanation of various alkenes. uva.nlchemrxiv.org Adapting such a system could allow for the on-demand, scalable production of this compound or its derivatives.

Automation, often integrated with flow chemistry, allows for high-throughput experimentation and the rapid generation of compound libraries for screening purposes. youtube.com An automated flow platform could be used to explore the reactivity of this compound by systematically reacting it with a diverse set of reagents, accelerating the discovery of new transformations and applications.

| Technology | Advantages | Future Application for this compound |

| Flow Chemistry | Enhanced safety, precise control over reaction conditions, improved scalability, easy integration of in-line analysis. uva.nlyoutube.com | Continuous, scalable synthesis of this compound; controlled derivatization of its hydroxyl or aldehyde groups. chemrxiv.org |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation, efficient exploration of chemical space. youtube.com | Automated optimization of synthesis protocols; rapid generation of a library of derivatives for biological or materials testing. |

| Modular Platforms | Ability to connect multiple reaction steps in sequence without intermediate isolation and purification steps. youtube.com | A multi-step flow synthesis that first forms a precursor, cyclopropanates it, and then modifies it to yield this compound in a single, continuous process. |

Exploration of Bio-inspired and Biocatalytic Transformations

Nature has evolved enzymes that can construct complex molecules with exquisite stereo- and regioselectivity under mild, aqueous conditions. Harnessing these biocatalysts for synthetic chemistry is a major trend. nih.gov The development of biocatalytic methods for cyclopropanation has seen significant advances, particularly through the engineering of heme proteins like myoglobin (B1173299) and cytochrome P450. researchgate.netacs.org

These engineered enzymes can catalyze asymmetric cyclopropanation reactions, providing access to specific stereoisomers of chiral cyclopropanes, which is of high value in drug discovery. nih.govwpmucdn.com A key future direction is the development of a bespoke biocatalyst, perhaps an engineered myoglobin, for the highly stereoselective synthesis of chiral derivatives of this compound. nih.gov Such an approach could provide access to enantiomerically pure building blocks that are otherwise difficult to synthesize. nih.gov

Bio-inspired catalysis, which uses synthetic catalysts that mimic the function of enzymes, is another burgeoning field. Research into small-molecule catalysts that can perform enantioselective cyclopropanation in water could lead to practical and sustainable methods applicable to the synthesis of this compound.

| Biocatalytic Approach | Enzyme/System | Key Features | Potential Application for this compound |

| Enzyme Repurposing | Heme proteins (e.g., Myoglobin, Cytochrome P450) acs.org | Catalyze carbene transfer reactions to form cyclopropanes with high stereoselectivity. nih.govwpmucdn.com | Stereoselective synthesis of a chiral precursor to this compound. |

| Directed Evolution | Engineered transaminases, ene-reductases nih.govacs.org | Enzymes are mutated and selected to optimize activity, stability, and selectivity for a non-natural reaction. acs.org | Creating a custom enzyme for the direct, enantioselective synthesis of the target molecule. |

| Cofactor-Independent Biocatalysis | Engineered 4-Oxalocrotonate Tautomerase (4-OT) nih.gov | Utilizes enzyme active sites to promote reactions without needing a natural cofactor, broadening the scope of biocatalysis. nih.gov | Development of a novel enzymatic pathway for the formation of the cyclopropane ring. |

Discovery of Unprecedented Reactivity Modes for Cyclopropane Derivatives

The inherent ring strain of cyclopropanes makes them susceptible to ring-opening reactions, turning them into versatile three-carbon building blocks. mdpi.com Donor-acceptor (D-A) cyclopropanes, which possess both an electron-donating and an electron-accepting group, are particularly activated and can undergo a variety of unique transformations. mdpi.comacs.org this compound, with its donor hydroxyl group and acceptor aldehyde group, fits this profile.

Future research will likely focus on exploring novel ring-opening and ring-expansion reactions of this compound. For example, under specific catalytic conditions, D-A cyclopropanes can react with various partners in [3+2] cycloadditions to form five-membered rings, a common motif in bioactive molecules. acs.org Investigating the behavior of this compound in such reactions could lead to new pathways for synthesizing complex heterocyclic systems.

Furthermore, the reactivity can be finely tuned. Studies have shown that the reaction pathway of a D-A cyclopropane can be switched between ring-opening and substitution (decyanation) simply by changing the reaction conditions, such as the type of base used. mdpi.com A systematic investigation into the reactivity of this compound under various catalytic systems (Lewis acid, Brønsted acid, transition metal) is expected to uncover unprecedented transformations and expand its synthetic utility.

Integration into Multicomponent Reactions and Cascade Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all reactants, are a cornerstone of efficient and sustainable synthesis. rsc.org Similarly, cascade reactions involve a series of intramolecular transformations triggered by a single event. acs.org These strategies allow for the rapid construction of molecular complexity from simple starting materials.

The bifunctional nature of this compound makes it an ideal candidate for integration into MCRs and cascade sequences. The aldehyde group can readily participate in classic MCRs like the Ugi or Passerini reactions, while the hydroxyl group offers a handle for subsequent transformations.

A future research goal would be to design novel cascade reactions that are initiated by the ring-opening of this compound. acs.org For instance, a nucleophilic attack on the aldehyde could be followed by a ring-opening that generates a reactive intermediate, which then undergoes further cyclization to build complex polycyclic architectures in a single operation. Such strategies would leverage the stored energy of the strained ring to drive the formation of intricate molecular scaffolds.

Q & A

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

- Methodological Answer :

- Detailed documentation : Include exact reagent grades (e.g., Sigma-Aldrich, ≥99%), storage conditions, and inert atmosphere techniques.

- Negative controls : Report failed attempts (e.g., side reactions in polar solvents) to guide troubleshooting.

- Code sharing : Provide crystallographic refinement files (CIF format) and computational scripts in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.